

Validating GSPT1 as the Primary Target of Eragidomide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

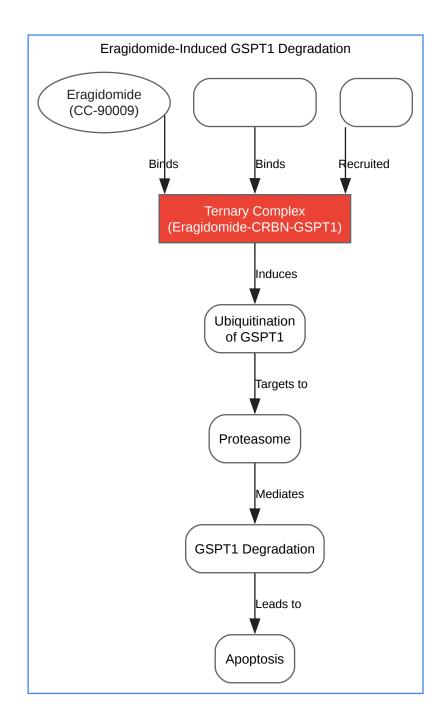
Introduction

Eragidomide (CC-90009) is a first-in-class, orally bioavailable molecular glue that selectively targets the G1 to S phase transition 1 (GSPT1) protein for degradation.[1][2] By co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex, **Eragidomide** marks GSPT1 for proteasomal degradation, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML).[3] This guide provides a comparative analysis of experimental data to validate GSPT1 as the primary target of **Eragidomide**, offering insights into its mechanism of action, selectivity, and methods for its characterization.

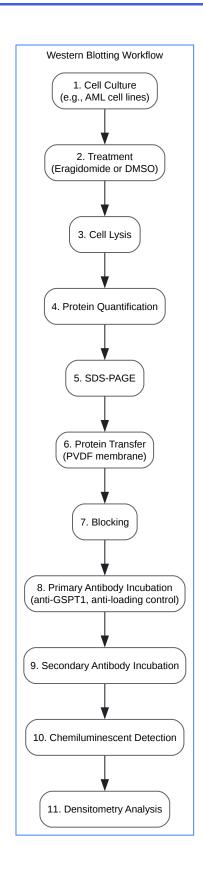
Mechanism of Action: A Molecular Glue for GSPT1 Degradation

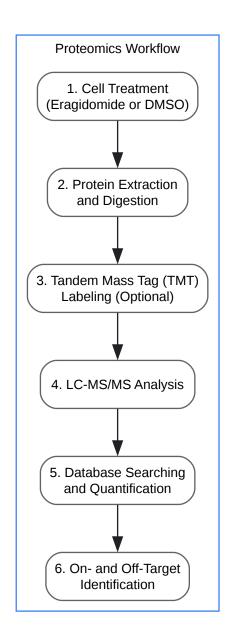
Eragidomide functions by inducing proximity between GSPT1 and the CRBN E3 ubiquitin ligase complex. This ternary complex formation facilitates the ubiquitination of GSPT1, tagging it for degradation by the proteasome. The depletion of GSPT1, a key translation termination factor, disrupts protein synthesis, activates the integrated stress response, and ultimately leads to cancer cell death.[3]



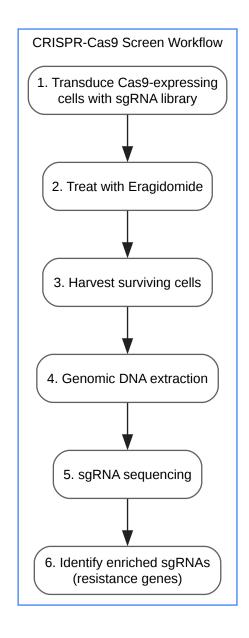












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